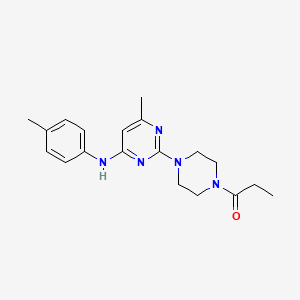![molecular formula C17H18O4 B4974450 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B4974450.png)
3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde, also known as EEB, is a chemical compound that has been widely used in scientific research. EEB is a benzaldehyde derivative, which is a class of organic compounds that is commonly used in the synthesis of various pharmaceuticals and agrochemicals. EEB is a versatile compound that has been used in a wide range of applications, including as a reagent in organic synthesis, as a fluorescent probe, and as a potential anticancer agent.
Mécanisme D'action
The mechanism of action of 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde is not fully understood, but it is believed to be related to its ability to interact with various biomolecules. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has been shown to interact with DNA and RNA, which may contribute to its anticancer properties. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has also been shown to inhibit the activity of various enzymes, including tyrosine kinases, which may contribute to its ability to inhibit cancer cell growth.
Biochemical and Physiological Effects:
3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has been shown to have a number of biochemical and physiological effects. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has been shown to have anti-inflammatory properties, which may make it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has a number of advantages for use in lab experiments. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde is a relatively stable compound that is easy to synthesize and purify. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde is also fluorescent, which makes it a useful tool for detecting the presence of various biomolecules. However, 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has some limitations as well. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has not been extensively studied in vivo, which limits its potential applications as a therapeutic agent.
Orientations Futures
There are many potential future directions for research on 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde. One potential area of research is the development of new synthetic methods for 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde that are more efficient and environmentally friendly. Another potential area of research is the development of new applications for 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde, such as in the detection of other biomolecules or as a potential therapeutic agent for other diseases. Finally, more research is needed to fully understand the mechanism of action of 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde, which may lead to the development of more effective anticancer agents.
Méthodes De Synthèse
The synthesis of 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde is a multistep process that involves the reaction of various reagents. The most common method for synthesizing 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde is via the reaction of 3-(2-bromoethoxy)benzaldehyde with 2-ethoxyphenol in the presence of a base. This reaction results in the formation of 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde as a yellow solid.
Applications De Recherche Scientifique
3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has been extensively used in scientific research due to its diverse range of applications. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has been used as a fluorescent probe for detecting the presence of various biomolecules, including proteins and nucleic acids. 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has also been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-2-19-16-8-3-4-9-17(16)21-11-10-20-15-7-5-6-14(12-15)13-18/h3-9,12-13H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKBBGZPFGUFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6453935 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4974370.png)


![methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4974381.png)
![N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B4974393.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4974397.png)

![3-bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B4974411.png)
![1-(3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4974419.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4974422.png)
![ethyl 1'-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4974437.png)
![3-ethyl-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974443.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(2,4,6-trimethoxybenzyl)amine](/img/structure/B4974459.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methyl-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B4974466.png)